molecular formula C8H14O4 B14771706 (S)-Ethyl 4-methoxy-3-oxopentanoate

(S)-Ethyl 4-methoxy-3-oxopentanoate

Cat. No.: B14771706
M. Wt: 174.19 g/mol
InChI Key: QQMFFEQHVIIFDL-LURJTMIESA-N
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Description

(S)-Ethyl 4-methoxy-3-oxopentanoate is an organic compound with the molecular formula C8H14O4 It is a chiral ester, meaning it has a specific three-dimensional arrangement that distinguishes it from its mirror image

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Ethyl 4-methoxy-3-oxopentanoate typically involves the esterification of (S)-4-methoxy-3-oxopentanoic acid with ethanol. This reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and automated systems can further optimize the production process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-Ethyl 4-methoxy-3-oxopentanoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The keto group can be reduced to form an alcohol.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of 4-methoxy-3-oxopentanoic acid.

    Reduction: Formation of (S)-4-methoxy-3-hydroxypentanoate.

    Substitution: Formation of various substituted esters or amides.

Scientific Research Applications

(S)-Ethyl 4-methoxy-3-oxopentanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-Ethyl 4-methoxy-3-oxopentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active (S)-4-methoxy-3-oxopentanoic acid, which can then participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (S)-4-methoxy-3-oxopentanoate
  • Methyl (S)-4-methoxy-3-oxopentanoate
  • Ethyl ®-4-methoxy-3-oxopentanoate

Uniqueness

(S)-Ethyl 4-methoxy-3-oxopentanoate is unique due to its specific chiral configuration and the presence of both an ester and a methoxy group. This combination of functional groups and stereochemistry makes it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C8H14O4

Molecular Weight

174.19 g/mol

IUPAC Name

ethyl (4S)-4-methoxy-3-oxopentanoate

InChI

InChI=1S/C8H14O4/c1-4-12-8(10)5-7(9)6(2)11-3/h6H,4-5H2,1-3H3/t6-/m0/s1

InChI Key

QQMFFEQHVIIFDL-LURJTMIESA-N

Isomeric SMILES

CCOC(=O)CC(=O)[C@H](C)OC

Canonical SMILES

CCOC(=O)CC(=O)C(C)OC

Origin of Product

United States

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